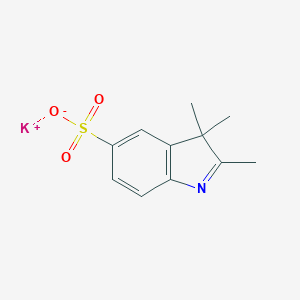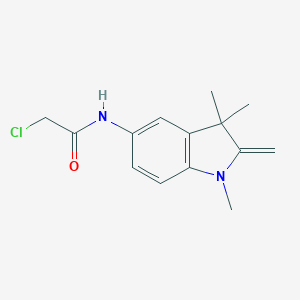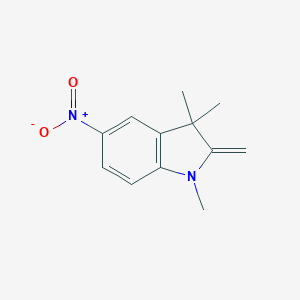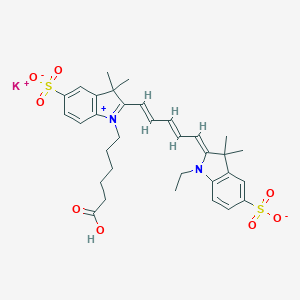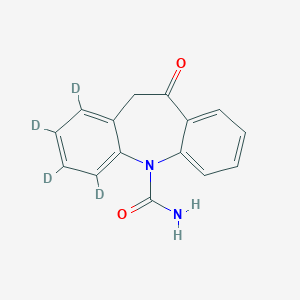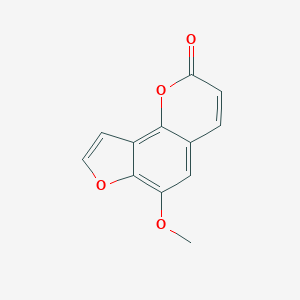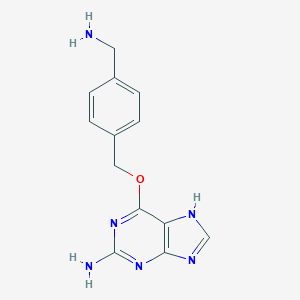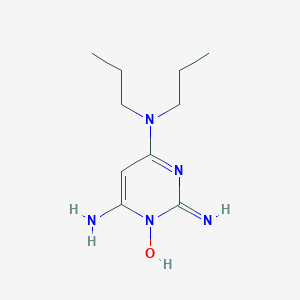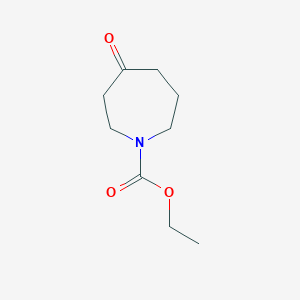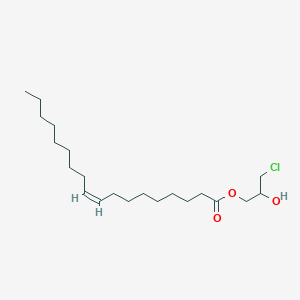
1-Oleoyl-3-chloropropanediol
Overview
Description
1-Oleoyl-3-chloropropanediol is a chlorinated derivative of oleoyl propanediol. It is a lipid compound with the molecular formula C21H39ClO3 and a molecular weight of 374.99 g/mol . This compound is of interest due to its unique structure, which combines a monounsaturated fatty acid chain (oleoyl group) with a chloropropanediol moiety .
Mechanism of Action
Target of Action
1-Oleoyl-3-chloropropanediol is a chlorinated derivative of oleoyl propanediol . The primary targets of this compound are the lipid metabolism and the biological effects of chlorinated lipids .
Mode of Action
The presence of the oleoyl group, a monounsaturated fatty acid chain, in combination with the chloropropanediol moiety makes it a particularly interesting molecule for investigating the interaction of fatty acids with cellular membranes under the influence of chlorination . The compound’s racemic nature allows researchers to explore the stereoselective aspects of these processes, as each enantiomer may exhibit different biological activities or metabolic fates .
Biochemical Pathways
This compound is used to examine the enzymatic processes involved in the metabolism of chlorinated lipids . It is also used to study the potential formation of such compounds in food products undergoing processing, which may lead to the generation of process-induced contaminants .
Pharmacokinetics
The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The chlorine is a good leaving group and can undergo substitution reactions . These properties may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on lipid metabolism and the biological effects of chlorinated lipids . The compound’s interaction with fatty acids and cellular membranes under the influence of chlorination can lead to various biological activities or metabolic fates .
Biochemical Analysis
Biochemical Properties
1-Oleoyl-3-chloropropanediol plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes and proteins involved in the metabolism of chlorinated lipids. The presence of the oleoyl group, a monounsaturated fatty acid chain, in combination with the chloropropanediol moiety, makes it an interesting molecule for investigating the interaction of fatty acids with cellular membranes under the influence of chlorination . Enzymes such as lipases and esterases are known to interact with this compound, facilitating its hydrolysis and subsequent metabolic processing .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by interacting with cellular membranes and influencing membrane fluidity and integrity . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules and transcription factors, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It binds to specific proteins and enzymes, modulating their activity and influencing cellular processes . For example, this compound can inhibit or activate enzymes involved in lipid metabolism, leading to changes in the levels of metabolites and overall metabolic flux . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo hydrolysis and other chemical transformations, leading to the formation of various metabolites . These metabolites can have different biological activities, contributing to the overall temporal effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of metabolic processes . Studies have identified threshold effects, where the biological activity of this compound changes significantly with increasing dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to lipid metabolism . It interacts with enzymes such as lipases and esterases, which facilitate its hydrolysis and subsequent processing . The metabolic pathways of this compound can lead to the formation of various metabolites, each with distinct biological activities . These pathways can influence metabolic flux and the levels of key metabolites in cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments . The localization and accumulation of this compound can affect its biological activity and overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oleoyl-3-chloropropanediol can be synthesized through the esterification of oleic acid with 3-chloropropane-1,2-diol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process includes the careful control of temperature, pressure, and reactant concentrations to ensure efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alcohols.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution is commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution: Formation of 3-hydroxypropane-1,2-diol derivatives.
Oxidation: Formation of epoxides and carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Oleoyl-3-chloropropanediol has several applications in scientific research:
Comparison with Similar Compounds
- 1-Palmitoyl-2-oleoyl-3-chloropropanediol
- 3-Chloropropane-1,2-diol esters
Comparison: 1-Oleoyl-3-chloropropanediol is unique due to its specific combination of a monounsaturated fatty acid chain and a chloropropanediol moiety. This structure allows it to participate in unique chemical reactions and biological interactions compared to other chlorinated lipids .
Properties
IUPAC Name |
(3-chloro-2-hydroxypropyl) (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h9-10,20,23H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYTVRTHVOZHT-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10311-82-7 | |
| Record name | 1-Oleoyl-3-chloropropanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-OLEOYL-3-CHLOROPROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME300L04PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)

